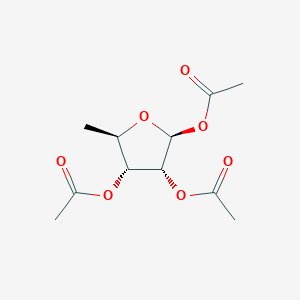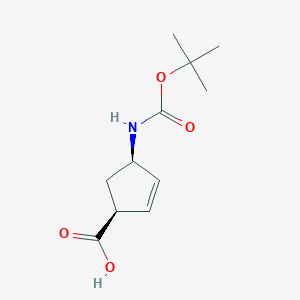
Ethyl 3-hydroxy-4-methoxy-mandelate
Descripción general
Descripción
Ethyl 3-hydroxy-4-methoxy-mandelate is a compound that is not directly studied in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar structures. For instance, the synthesis of Ethyl 5(S),6-Epoxy-3(R)-(methoxymethoxy)hexanoate, a chiral intermediate for Mevinolin and Compactin, involves regiospecific ring opening of a tetrahydrofuran derivative .
Aplicaciones Científicas De Investigación
Enzyme Activity and Enantioselectivity Enhancement
Ethyl 3-hydroxy-4-methoxy-mandelate is involved in studies related to enzyme activity and enantioselectivity. For instance, Wang, Tsai, and Chen (2008) explored the improvement of enzyme activity and enantioselectivity through substrate engineering and covalent immobilization, using (R,S)-mandelates as a model system. Their study showed significant enhancement of enzyme performance, providing insights into biocatalysis processes (Wang, Tsai, & Chen, 2008).
Synthesis and Catalysis
Ethyl 3-hydroxy-4-methoxy-mandelate is also crucial in the synthesis of mandelates, which are important in organic chemistry for applications like artificial flavorings, perfumes, and as precursors for medicines and pesticides. Rafiee et al. (2004) discussed the synthesis of mandelates, highlighting the use of various catalysts for the esterification of mandelic acid with alcohols (Rafiee, Tangestaninejad, Habibi, & Mirkhani, 2004).
Biochemical Pathways in Bacteria
Kennedy and Fewson (1968) investigated enzymes of the mandelate pathway in Bacterium N.C.I.B. 8250, which were induced by growth on mandelate and its analogues. This research provides valuable insights into the biochemical pathways and enzyme regulation in bacteria (Kennedy & Fewson, 1968).
Organic Synthesis and Reaction Studies
Studies by Shandala, Ayoub, and Mohammad (1984) on the reaction of ethyl β-methoxycrotonate with carbonyl compounds to synthesize various organic compounds also link to the broader chemical family of ethyl 3-hydroxy-4-methoxy-mandelate. These studies contribute to our understanding of organic synthesis mechanisms (Shandala, Ayoub, & Mohammad, 1984).
Role in Sunscreening Agents
Horbury et al. (2017) explored the photodynamics of ethyl ferulate, a compound structurally related to ethyl 3-hydroxy-4-methoxy-mandelate, in sunscreening agents. Their study contributes to understanding the role of such compounds in commercial sunscreen blends (Horbury, Baker, Rodrigues, Quan, & Stavros, 2017).
Asymmetric Reduction Studies
Makino, Nunozawa, Baba, Oda, and Inouye (1980) investigated the asymmetric reduction of ethyl benzoylformate to mandelate, which is chemically relevant to the research on ethyl 3-hydroxy-4-methoxy-mandelate. Their findings contribute to the field of stereoselective synthesis (Makino, Nunozawa, Baba, Oda, & Inouye, 1980).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-3-16-11(14)10(13)7-4-5-9(15-2)8(12)6-7/h4-6,10,12-13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPGKWGQPSIRLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502894 | |
| Record name | Ethyl hydroxy(3-hydroxy-4-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-hydroxy-4-methoxy-mandelate | |
CAS RN |
91971-78-7 | |
| Record name | Ethyl hydroxy(3-hydroxy-4-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-hydroxy-4-methoxy-mandelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





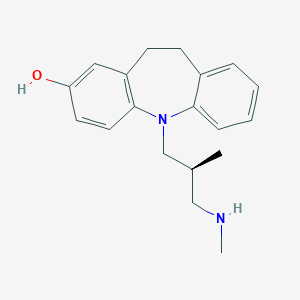
![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde](/img/structure/B132947.png)
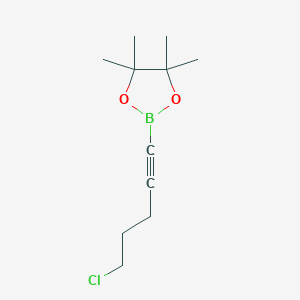

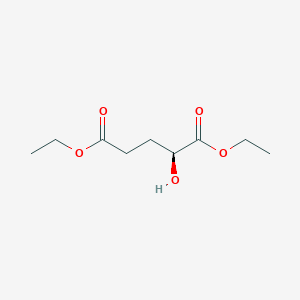

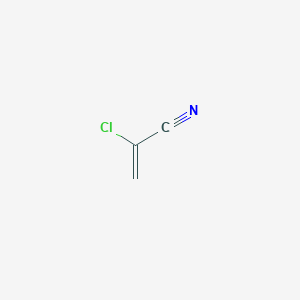
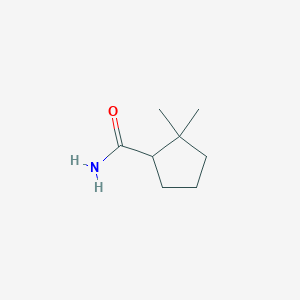
![N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B132965.png)
